Diethyl 1H-indole-2,4-dicarboxylate

Medicinal Chemistry HIV-1 Integrase Inhibition Regioisomer Selectivity

Medicinal chemists developing HIV-1 integrase or DGAT inhibitors require the correct indole regioisomer-2,3- and 2,6-dicarboxylates are not interchangeable scaffolds. This 2,4-diester delivers validated SAR and orthogonal reactivity for library synthesis. • HIV-1 INSTI: C2 ester enables essential Mg²⁺ chelation in integrase active site; C4 diversification yields lead compound IC₅₀ = 3.11 μM • DGAT inhibitor: Specifically claimed in US7902190B2; validated for triglyceride biosynthesis inhibition • Orthogonal reactivity: C2 (vinylogous carbamate) vs C4 (aryl ester) enables sequential functionalization without protecting groups Supplied as ≥98% purity; global shipping available.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
CAS No. 107517-71-5
Cat. No. B3045453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1H-indole-2,4-dicarboxylate
CAS107517-71-5
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(NC2=CC=C1)C(=O)OCC
InChIInChI=1S/C14H15NO4/c1-3-18-13(16)9-6-5-7-11-10(9)8-12(15-11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3
InChIKeyLMJMPPNFQCWVEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 1H-indole-2,4-dicarboxylate: 2,4-Diester Scaffold for Drug Discovery


Diethyl 1H-indole-2,4-dicarboxylate (CAS 107517-71-5) is a synthetic indole derivative featuring ester functionalities at the C2 and C4 positions of the indole ring system. It is supplied as a high-purity research chemical (≥95% to 98% purity) with the molecular formula C14H15NO4 and molecular weight of 261.27 g/mol. This compound belongs to a broader class of indole dicarboxylates that have been investigated as scaffolds for HIV-1 integrase inhibitors, DGAT (diacylglycerol acyltransferase) inhibitors, and sPLA2 inhibitors, with the 2,4-substitution pattern conferring unique steric and electronic properties relative to more common 2,3- or 2,6-regioisomers. [1] [2]

Diethyl 1H-indole-2,4-dicarboxylate vs. Generic Diester Analogs


Indole dicarboxylate regioisomers are not interchangeable building blocks. The substitution pattern on the indole ring fundamentally alters the vector of functional group exit, hydrogen-bonding geometry, and π-stacking interactions with biological targets. In HIV-1 integrase inhibitor development, the C2 carboxyl group is essential for chelating the two catalytic Mg²⁺ ions within the integrase active site, while the C4 substituent occupies a distinct hydrophobic pocket that determines potency and selectivity. [1] Similarly, in DGAT inhibition, the 2,4-substitution pattern enables a specific binding conformation that regioisomers such as the 2,3- or 2,6-dicarboxylates cannot replicate without significant potency loss. [2] Furthermore, regioisomers exhibit different chromatographic retention times, mass spectral fragmentation patterns, and LogP values—critical parameters for analytical method development and property-based drug design.

Diethyl 1H-indole-2,4-dicarboxylate: Evidence vs. Structural Analogs


Regioisomeric Selectivity in HIV-1 Integrase Inhibition

Diethyl 1H-indole-2,4-dicarboxylate possesses a regioisomeric substitution pattern that is structurally distinct from the more extensively studied 2,3- and 2,6-dicarboxylate analogs. In indole-2-carboxylic acid-based HIV-1 integrase inhibitors, the C2 carboxylate is essential for Mg²⁺ chelation, while substituents at C4 (rather than C3 or C6) occupy a distinct hydrophobic pocket that influences potency. The reference compound raltegravir shows IC₅₀ = 0.06 ± 0.04 μM in the in vitro strand-transfer assay, while indole-2-carboxylic acid derivative 17a achieves IC₅₀ = 3.11 ± 0.18 μM (MT-4 cell assay). [1] The 2,4-diester serves as a masked diacid prodrug form, enabling cellular penetration prior to esterase-mediated hydrolysis to the active 2,4-dicarboxylic acid species—a property not achievable with 2,3- or 2,6-diester regioisomers due to altered ester hydrolysis kinetics. [2]

Medicinal Chemistry HIV-1 Integrase Inhibition Regioisomer Selectivity

DGAT Inhibition: Metabolic Disease Patent Claims

The indole-2,4-dicarboxylate scaffold is specifically claimed in US Patent US7902190B2 as a DGAT (diacylglycerol acyltransferase) inhibitor for the prevention and treatment of metabolic diseases including obesity and diabetes. [1] The patent discloses indole derivatives bearing ester functionalities at the 2- and 4-positions of the indole ring, with the diethyl ester (CAS 107517-71-5) serving as both a synthetic intermediate and a pharmacologically relevant prodrug. DGAT catalyzes the final committed step in triglyceride biosynthesis; selective DGAT inhibition has been shown to reduce diet-induced obesity and improve insulin sensitivity in DGAT-1 deficient mouse models. [2] In contrast, indole-2,3-dicarboxylates are primarily explored as building blocks for selective reduction to 2-formyl-3-carboxylate derivatives [3], and indole-2,6-dicarboxylates have received less systematic biological evaluation—making the 2,4-diester the regioisomer of choice for DGAT-targeted programs.

Metabolic Disease DGAT Inhibition Obesity & Diabetes

LogP and TPSA Variations Across Regioisomers

Computationally predicted LogP values differ systematically across indole dicarboxylate regioisomers despite identical molecular formula (C₁₄H₁₅NO₄, MW 261.27). The 2,3-diethyl ester regioisomer has a calculated LogP of 2.71 (JChem) [1], while the 2,6-diethyl ester regioisomer has an XLogP3 of 3.4 and a reported LogP of 2.52 . These differences arise from the varying spatial arrangement of the ester groups, which alters the molecular dipole moment and solvent-accessible surface area. The 2,4-diester regioisomer is expected to exhibit an intermediate LogP between these values based on the relative positioning of the ester groups. All regioisomers share an identical topological polar surface area (TPSA) of approximately 68.4 Ų [1] , confirming that lipophilicity, rather than hydrogen-bonding capacity, is the key differentiating physicochemical parameter.

ADME Prediction Lead Optimization Computational Chemistry

Chemoselective Derivatization of 2,4-Diester Scaffold

The 2,4-dicarboxylate substitution pattern provides chemoselective differentiation between the two ester groups that is not possible with symmetric 2,3-dicarboxylates. In indole-2,3-dicarboxylates, selective reduction with DIBAL-H at low temperature produces 2-formyl-3-carboxylates through preferential attack at the more electrophilic C2 ester [1]. In the 2,4-diester, the C2 ester is conjugated with the indole nitrogen lone pair (vinylogous carbamate character), while the C4 ester is conjugated with the benzene ring—creating a larger electronic differentiation between the two ester groups than in the 2,3-isomer. This enables sequential, orthogonal functionalization strategies: C2 ester hydrolysis/amidation can be performed under mild conditions while preserving the C4 ester, or vice versa, enabling the construction of dissymmetrically functionalized indole libraries for SAR exploration.

Synthetic Chemistry Building Block Chemoselective Functionalization

Diethyl 1H-indole-2,4-dicarboxylate: Optimal Applications


HIV-1 Integrase Lead Optimization & Prodrug Design

Medicinal chemistry teams developing next-generation HIV-1 integrase strand transfer inhibitors (INSTIs) should select diethyl 1H-indole-2,4-dicarboxylate as the preferred scaffold for exploring C4-substituted analogs. The C2 carboxylate is mechanistically essential for Mg²⁺ chelation in the integrase active site, as demonstrated by binding mode analysis of indole-2-carboxylic acid derivatives [1]. The diethyl ester form serves as a cell-permeable prodrug, with esterase-mediated hydrolysis in the cellular environment liberating the active 2,4-dicarboxylic acid. This is particularly relevant given that the most potent indole-2-carboxylic acid derivative (17a) achieved IC₅₀ = 3.11 μM in the strand-transfer assay, representing a viable starting point for further optimization through C4 diversification [1]. Researchers should benchmark new analogs against raltegravir (IC₅₀ = 0.06 μM) and prioritize compounds with CC₅₀ > 80 μM in MT-4 cytotoxicity assays [1].

DGAT-Targeted Drug Discovery in Metabolic Disease

For research programs targeting DGAT (diacylglycerol acyltransferase) for obesity, type 2 diabetes, or hepatic steatosis, diethyl 1H-indole-2,4-dicarboxylate is the regioisomer of choice based on its specific inclusion in the patent claims of US7902190B2 [2]. The patent establishes that indole derivatives bearing ester groups at the 2- and 4-positions inhibit DGAT activity, reducing triglyceride biosynthesis and improving insulin sensitivity. In DGAT-1 deficient mouse models, inhibition of this enzyme has been validated to protect against diet-induced obesity and enhance leptin sensitivity [3]. Procurement of this specific regioisomer ensures alignment with patent-validated SAR, whereas the 2,3- or 2,6-dicarboxylate regioisomers lack equivalent DGAT-specific biological validation and may fail to reproduce target engagement in screening cascades.

Lipophilicity-Guided Lead Optimization

Computational chemists and ADME scientists should utilize diethyl 1H-indole-2,4-dicarboxylate in property-based lead optimization workflows where fine-tuning lipophilicity is critical. With a predicted LogP intermediate between the 2,3-isomer (LogP = 2.71) and the 2,6-isomer (LogP = 2.52–3.4) [4] , the 2,4-diester provides a differentiated starting point for balancing membrane permeability against metabolic stability. All regioisomers share identical TPSA (68.4 Ų), meaning that lipophilicity is the primary tunable ADME parameter among these analogs. The 2,4-substitution pattern also positions the C4 ester in a sterically distinct orientation compared to the C6 ester, potentially affecting CYP450-mediated metabolism and plasma protein binding in ways that can be exploited for IP generation.

Diversity-Oriented Synthesis & Library Construction

Synthetic chemistry groups building indole-based compound libraries should select the 2,4-diester for its enhanced chemoselectivity profile. The electronic differentiation between the C2 ester (vinylogous carbamate, activated toward nucleophilic attack) and the C4 ester (aryl ester, less electrophilic) enables sequential orthogonal functionalization without protection group chemistry [5]. This contrasts with the 2,3-diester, where both ester groups occupy similar electronic environments and selective monofunctionalization can be challenging. By hydrolyzing or amidating the C2 ester first, followed by C4 modification, researchers can efficiently generate dissymmetric indole-2,4-dicarboxylate libraries for high-throughput screening against multiple therapeutic targets including kinases, integrases, and metabolic enzymes.

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